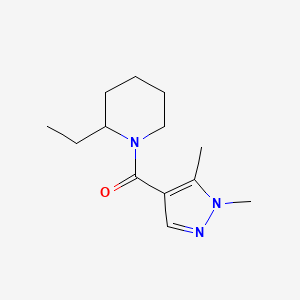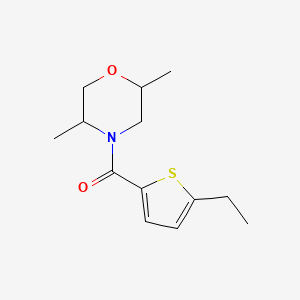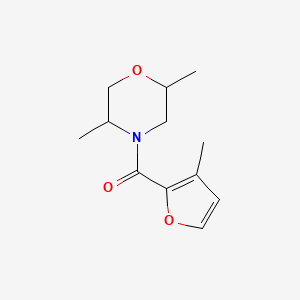
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for research purposes only. DMMDA-2 has a unique chemical structure that makes it a potential candidate for further scientific research.
Wirkmechanismus
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone acts as a partial agonist at serotonin receptors, specifically the 5-HT2A receptor. It also has a weak affinity for dopamine receptors. The exact mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain, leading to altered perception, mood, and cognition.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been shown to induce changes in perception, mood, and cognition. It can cause visual and auditory hallucinations, altered time perception, and changes in thought processes. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can also cause changes in heart rate, blood pressure, and body temperature.
Vorteile Und Einschränkungen Für Laborexperimente
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several advantages for lab experiments. It has a unique chemical structure that makes it a potential candidate for further scientific research. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone is also relatively easy to synthesize and can be obtained in pure form. However, (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has several limitations for lab experiments. It is a psychoactive drug that can cause changes in perception, mood, and cognition, making it difficult to control for these variables in experiments. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone also has a short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone. One area of research could be to study its effects on different serotonin and dopamine receptor subtypes. Another area of research could be to study its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, more research could be done to understand the mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone and how it modulates the activity of serotonin and dopamine in the brain.
Synthesemethoden
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone can be synthesized by reacting 2,5-dimethylmorpholine with 2,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone as a white crystalline solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors and can act as a partial agonist at these receptors. (2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone has also been shown to have a mild stimulant effect on the central nervous system.
Eigenschaften
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-5-6-14(11(2)7-10)15(17)16-8-13(4)18-9-12(16)3/h5-7,12-13H,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHVGEDVGQOFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(2,4-dimethylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544373.png)
![1-methyl-4-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridin-2-one](/img/structure/B7544380.png)
![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7544381.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544389.png)

![2-ethyl-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]-1,3-thiazole](/img/structure/B7544406.png)




![4-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine](/img/structure/B7544449.png)

![N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-2-(2-oxopyrimidin-1-yl)acetamide](/img/structure/B7544463.png)